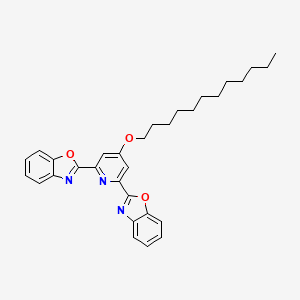
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two benzoxazolyl groups at the 2 and 6 positions and a dodecyloxy group at the 4 position. The presence of benzoxazolyl groups imparts significant photophysical properties, making it a subject of interest in the development of chemosensors and fluorescent materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Rings: The initial step involves the synthesis of benzoxazole rings through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution on Pyridine Ring: The benzoxazolyl groups are then introduced to the pyridine ring via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Introduction of Dodecyloxy Group: The final step involves the alkylation of the pyridine ring with a dodecyloxy group. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, strong bases like potassium carbonate; reactions often require elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
科学研究应用
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in the detection of metal ions due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Industry: Utilized in the development of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaics.
作用机制
The mechanism of action of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine primarily involves its interaction with specific molecular targets through its benzoxazolyl groups. These interactions can lead to changes in the electronic properties of the compound, resulting in fluorescence emission. The compound’s ability to bind to metal ions and other analytes makes it an effective chemosensor. The molecular pathways involved include photoinduced electron transfer and excited-state intramolecular proton transfer mechanisms.
相似化合物的比较
Similar Compounds
2,6-Bis(2-benzoxazolyl)pyridine: Lacks the dodecyloxy group, resulting in different solubility and photophysical properties.
2,6-Bis(2-benzoxazolyl)-4-methoxypyridine: Contains a methoxy group instead of a dodecyloxy group, leading to variations in its chemical reactivity and applications.
Uniqueness
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is unique due to the presence of the dodecyloxy group, which enhances its solubility in organic solvents and modifies its photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in various scientific fields.
属性
CAS 编号 |
669087-80-3 |
|---|---|
分子式 |
C31H35N3O3 |
分子量 |
497.6 g/mol |
IUPAC 名称 |
2-[6-(1,3-benzoxazol-2-yl)-4-dodecoxypyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C31H35N3O3/c1-2-3-4-5-6-7-8-9-10-15-20-35-23-21-26(30-33-24-16-11-13-18-28(24)36-30)32-27(22-23)31-34-25-17-12-14-19-29(25)37-31/h11-14,16-19,21-22H,2-10,15,20H2,1H3 |
InChI 键 |
HTIGEZIENFLBJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=NC(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
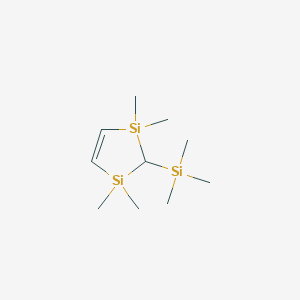

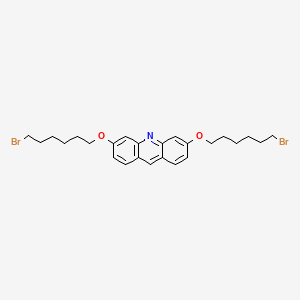
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
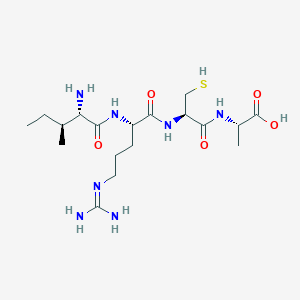
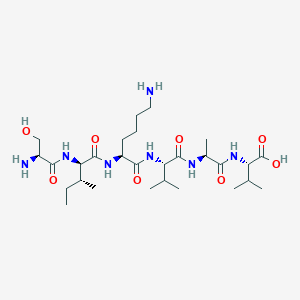
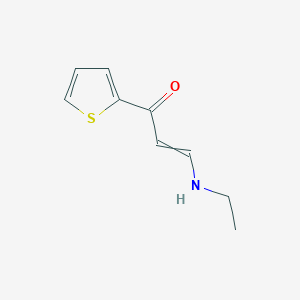
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
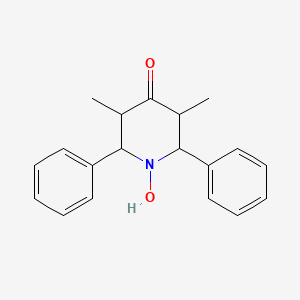

![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
